molecular formula C23H26N4O2S B2833194 N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-94-6

N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2833194
CAS No.: 894887-94-6
M. Wt: 422.55
InChI Key: VCDWZKCJWWYBSZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspiro structure, which includes three nitrogen atoms within the spiro ring system. The presence of various functional groups such as benzyl, methoxyphenyl, and methylthio adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps:

    Formation of the Spiro Ring System: The initial step often involves the formation of the spiro ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor containing the necessary functional groups under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophilic center on the spiro compound.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is typically added through a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a suitable catalyst such as aluminum chloride.

    Incorporation of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction, where a methylthiol reagent reacts with an appropriate electrophilic center on the compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylthio groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions. Halogenation and nitration are common examples.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products

    Oxidation: Oxidized derivatives such as sulfoxides and sulfones.

    Reduction: Reduced amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA. The compound may inhibit or activate these targets, leading to various biological effects.

    Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and immune response. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced cell proliferation and increased cell death.

Comparison with Similar Compounds

N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can be compared with other spiro compounds and triazaspiro derivatives:

    Spiro Compounds: Similar spiro compounds include spirooxindoles and spirocyclic lactams. These compounds also feature a spiro linkage and exhibit diverse biological activities.

    Triazaspiro Derivatives: Other triazaspiro derivatives include triazaspiro[4.5]decanes and triazaspiro[4.5]octanes. These compounds share the triazaspiro ring system and are studied for their potential therapeutic effects.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse functional groups make it a valuable target for synthetic chemists, while its potential biological activities open up possibilities for new therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its full range of applications.

Properties

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-29-19-10-8-18(9-11-19)20-21(30-2)26-23(25-20)12-14-27(15-13-23)22(28)24-16-17-6-4-3-5-7-17/h3-11H,12-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWZKCJWWYBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NCC4=CC=CC=C4)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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